molecular formula C10H17NO3 B3245103 tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate CAS No. 165894-37-1

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate

Cat. No.: B3245103
CAS No.: 165894-37-1
M. Wt: 199.25 g/mol
InChI Key: RXUWQDCWEGBAOU-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (CAS 165894-37-1) is a high-value chemical building block designed for advanced life science and medicinal chemistry research. This compound features a carbamate scaffold protected by a tert-butyloxycarbonyl (Boc) group, an ethanol functional group, and a terminal alkyne "click" handle. Its primary research application is in the synthesis of sulfoximine carbamates, where it serves as a propargyl carbamate transfer reagent in rhodium-catalyzed reactions . Sulfoximines are increasingly important motifs in drug discovery, serving as azanalogues of sulfones with improved metabolic properties and pharmacokinetic profiles, as seen in clinical candidates like BAY1143572 and ceralasertib . The terminal alkyne vector on this molecule is a particularly valuable feature, as it provides a "click handle" for further bioorthogonal conjugation, such as in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This allows researchers to easily attach fluorescent tags, bioprobes, or other functional groups, making this reagent useful for chemical biology and probe development. The compound has a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol . It is offered with a minimum purity of 97% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-prop-2-ynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h1,12H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUWQDCWEGBAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate typically involves the reaction of diethanolamine with benzyl chloride under reflux conditions for 1 to 1.5 hours. The reaction mixture is then cooled to 23-28°C, followed by the addition of thionyl chloride. After the reaction is complete, liquid ammonia is introduced, and the mixture is allowed to react for 2.5 to 3.5 hours. The final step involves the addition of di-tert-butyl dicarbonate and stirring for 0.5 to 1 hour, followed by hydrogenation to remove the benzyl group, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate serves as a reagent for creating complex molecules. It is particularly useful in:

  • Synthesis of Phosphatidyl Ethanolamines : These compounds are important in cellular signaling and membrane structure.
Reaction Type Description
OxidationHydroxyethyl group can be oxidized to carbonyl compounds.
ReductionAlkyne group can be reduced to alkenes or alkanes.
SubstitutionHydroxyethyl group participates in nucleophilic substitutions.

Biology

The compound has been investigated for its biological applications, particularly in the synthesis of bioactive molecules:

  • Synthesis of Ornithine : An important amino acid involved in the urea cycle.

Medicine

Research into the therapeutic potential of this compound has gained traction due to its unique structural features:

  • Potential Drug Development : Its functional groups allow interaction with biological targets, leading to modulation of enzyme activity.
Therapeutic Area Potential Application
Neurodegenerative DiseasesInvestigated for use in treatments targeting conditions like Alzheimer’s disease.
Antimicrobial ActivityExhibits properties that may inhibit bacterial growth.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of fine chemicals and other chemical intermediates:

  • Chemical Intermediates Production : Used in the synthesis of various compounds that have applications in pharmaceuticals and agrochemicals.

Case Study 1: Medicinal Chemistry

A study demonstrated that derivatives of this compound showed promise as neuroprotective agents. The compound's ability to form hydrogen bonds facilitated interactions with target proteins involved in neurodegeneration.

Case Study 2: Organic Synthesis

Researchers utilized this compound as a starting material for synthesizing phosphatidylethanolamines, highlighting its role in developing lipid-based drug delivery systems.

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compounds with Modified Alkyl/Aryl Substituents

Compound Name Structure Key Differences Properties/Applications Reference
tert-Butyl (2-hydroxyethyl)(methyl)carbamate Boc-protected carbamate with methyl instead of propargyl - Lacks alkyne reactivity.
- Higher hydrophobicity (LogP).
Intermediate for drug candidates requiring stable carbamate protection.
tert-Butyl ethyl(2-hydroxyethyl)carbamate Boc-protected carbamate with ethyl and 2-hydroxyethyl groups - Ethyl group increases steric hindrance.
- Reduced hydrogen-bonding capacity.
Used in peptide modifications and polymer chemistry.
tert-Butyl (3-oxopropyl)carbamate (24) Boc-protected carbamate with 3-oxopropyl chain - Contains a ketone group for conjugation.
- Higher electrophilicity.
Precursor for heterocycle synthesis (e.g., pyrrolidines).

Compounds with Propargyl Substituents

Compound Name Structure Key Differences Properties/Applications Reference
tert-Butyl (2,4-dichlorothiazol-5-yl)(prop-2-yn-1-yl)carbamate (CA3) Boc-protected carbamate with 2,4-dichlorothiazole and propargyl - Thiazole ring enhances π-π stacking.
- Chlorine atoms improve lipophilicity.
Pesticidal agent with enhanced bioactivity against insects.
tert-Butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate Boc-protected carbamate with propylamino-propargyl chain - Amino linker increases flexibility.
- Suitable for Michael additions.
Intermediate in anticancer drug synthesis.
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate Boc-protected carbamate with ether-linked propargyloxy chain - Ether groups improve water solubility.
- Stabilizes alkyne for prolonged storage.
Click chemistry reagent for bioconjugation.

Compounds with Stereochemical Complexity

Compound Name Structure Key Differences Properties/Applications Reference
tert-Butyl ((R)-1-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-hydroxyethyl)carbamate (7a) Boc-protected carbamate with chiral dihydroisoxazole - Stereochemistry modulates target binding.
- Bromine enhances electrophilic reactivity.
Neuroprotective agent with high LSD1 inhibitory activity.
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Boc-protected carbamate with diphenylpropanol core - Aromatic groups enable π-stacking in enzyme active sites.
- Hydroxyl group aids solubility.
Kinase inhibitor in cancer therapeutics.

Key Comparative Insights

Reactivity

  • Propargyl-containing compounds (e.g., target compound, CA3) exhibit superior reactivity in click chemistry compared to methyl/ethyl analogs .
  • Ketone or bromine substituents (e.g., compound 24, 7a) enable site-specific modifications via nucleophilic additions or cross-couplings .

Biological Activity

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, a hydroxyethyl moiety, and a prop-2-yn-1-yl side chain. This combination of functional groups suggests potential biological activity, making it a candidate for further research in drug development and other applications.

The molecular formula of this compound is C12H23NOC_{12}H_{23}NO, with a molecular weight of 229.32 g/mol. The compound exhibits reactivity typical of carbamates, including hydrolysis under acidic or basic conditions, which can lead to the formation of amines and alcohols. The presence of the vinyl group also allows for potential polymerization reactions, enhancing its versatility in biological systems.

Preliminary studies suggest that compounds with similar structures can interact with various enzymes and receptors, influencing metabolic pathways. The electrophilic nature of the carbonyl carbon in the carbamate may allow it to participate in nucleophilic substitution reactions, potentially interacting with biomolecules such as proteins and nucleic acids.

Toxicity and Safety Profile

The compound has been classified with specific safety warnings. It is considered toxic if swallowed (H301) and can cause skin irritation (H315) . Understanding the toxicity profile is crucial for evaluating its suitability as a therapeutic agent.

Interaction Studies

Research indicates that similar carbamate compounds can modulate enzyme activity, particularly in metabolic pathways involving cytochrome P450 enzymes. These interactions can lead to alterations in drug metabolism and efficacy.

Case Studies

A study on related compounds demonstrated that they could inhibit specific enzymes involved in steroidogenesis, suggesting potential applications in treating hormonal disorders . Another investigation focused on the effects of structurally similar compounds on vascular smooth muscle cells, revealing their capacity to modulate gene expression associated with cell proliferation and survival .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
tert-butyl N-(2-hydroxyethyl)carbamateC₉H₁₉NO₂Lacks vinyl group; simpler structure
tert-butyl 2-methylbut-3-YN-2-ylcarbamateC₁₀H₁₇NO₂Contains a different alkyne functionality
tert-butyl allyl(2-hydroxyethyl)carbamateC₁₁H₂₃NO₂Allyl group instead of methylbutenyl
This compound C₁₂H₂₃NO Unique structure enhances reactivity and profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving carbamate protection, alkyne functionalization, and hydroxyl group introduction. For example:

Step 1 : React tert-butyl carbamate precursors with propargyl bromide in the presence of a base (e.g., K₂CO₃) to install the prop-2-yn-1-yl group.

Step 2 : Introduce the 2-hydroxyethyl moiety via nucleophilic substitution or coupling reactions. Pd-catalyzed cross-coupling (e.g., Sonogashira) may be employed for alkynyl intermediates .

Purification : Use column chromatography (gradient elution with hexane/EtOAc) to isolate the product. Monitor purity via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, alkyne protons at δ ~2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+^+ peak) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond angles and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store at 2–8°C in a sealed container under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • First Aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 1H^1H NMR splitting) be resolved?

  • Methodological Answer :

  • Dynamic Effects : Check for restricted rotation in the carbamate group (e.g., diastereotopic protons causing complex splitting). Variable-temperature NMR (VT-NMR) can identify conformational exchange .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, intramolecular hydrogen bonds (e.g., O–H···O=C) may stabilize specific conformations .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

Q. What strategies mitigate side reactions during alkyne functionalization in this compound?

  • Methodological Answer :

  • Protection/Deprotection : Use orthogonal protecting groups (e.g., TBS for hydroxyl) to prevent undesired reactions at the alkyne site .
  • Catalytic Optimization : For Cu/Pd-mediated couplings (e.g., Click Chemistry), control ligand ratios (e.g., PPh₃) and reaction temperature to suppress alkyne dimerization .
  • In Situ Monitoring : Employ FTIR to track alkyne consumption (C≡C stretch at ~2100 cm1^{-1}) and adjust reaction time .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the carbamate carbonyl, enhancing selectivity in stepwise reactions (e.g., peptide coupling) .
  • Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), enabling controlled deprotection without affecting alkyne or hydroxyl moieties .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C, guiding reaction temperature limits .

Q. What are the applications of this compound in bioconjugation or material science?

  • Methodological Answer :

  • Click Chemistry : The prop-2-yn-1-yl group reacts with azides (e.g., CuAAC reaction) to form triazole-linked bioconjugates. Optimize conditions using CuI/THPTA catalyst in THF/H₂O .
  • Polymer Crosslinking : Incorporate into hydrogels via radical-initiated alkyne-ene reactions. Monitor gelation kinetics using rheometry .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

  • Methodological Answer :

  • Crystallinity Variations : Recrystallize from different solvents (e.g., EtOAc vs. hexane) to assess polymorphic forms. Use DSC to compare melting profiles .
  • Impurity Effects : Trace solvents (e.g., DMF) retained during synthesis can lower observed melting points. Purify via preparative HPLC .

Tables for Key Data

Property Value/Technique Reference
Molecular WeightCalculated via ESI-MS
Crystal System (X-ray)Monoclinic, space group C2/c
1H^1H NMR (Alkyne H)δ 2.5–3.0 ppm (multiplet)
Thermal Decomposition>150°C (DSC)
Click Chemistry Yield85–92% (CuI/THPTA, RT)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate
Reactant of Route 2
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate

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